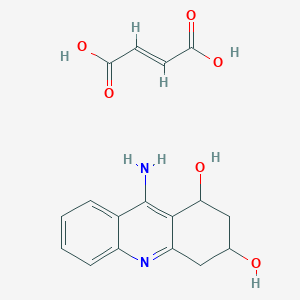
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "Tetrahydroaminoacridine" or "THA," and it has been found to have several biochemical and physiological effects.
作用機序
THA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THA can increase the levels of acetylcholine in the brain, which can improve cognitive function. THA has also been found to have antioxidant properties, which can help to protect neurons from oxidative damage.
生化学的および生理学的効果
THA has several biochemical and physiological effects, including cholinesterase inhibitory activity, antioxidant activity, and neuroprotective properties. It has been found to improve cognitive function in patients with Alzheimer's disease and may have potential applications in the treatment of Parkinson's disease.
実験室実験の利点と制限
THA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, THA also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on THA, including its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of THA and to evaluate its safety and efficacy in clinical trials. Additionally, research is needed to identify potential side effects and drug interactions associated with THA.
合成法
The synthesis of THA can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Another method involves the reduction of acridine to 1,2,3,4-tetrahydroacridine, which is then treated with ammonia to produce THA.
科学的研究の応用
THA has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. It has been found to have cholinesterase inhibitory activity, which can help to improve cognitive function in patients with Alzheimer's disease. THA has also been found to have antioxidant and neuroprotective properties, which may be useful in the treatment of Parkinson's disease.
特性
CAS番号 |
144526-55-6 |
|---|---|
製品名 |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
分子式 |
C13H14N2O2.C4H4O4 |
分子量 |
346.3 g/mol |
IUPAC名 |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
異性体SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
同義語 |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



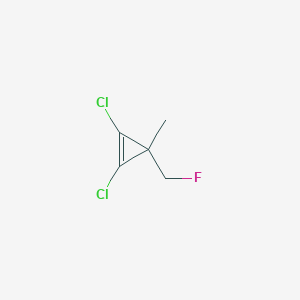
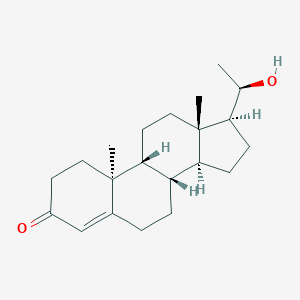
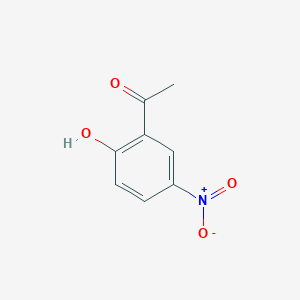
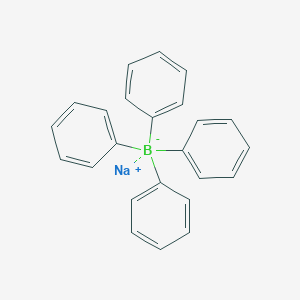
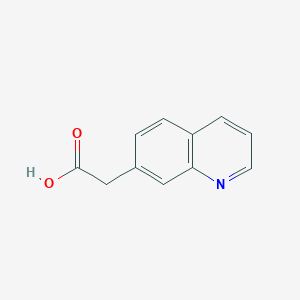
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
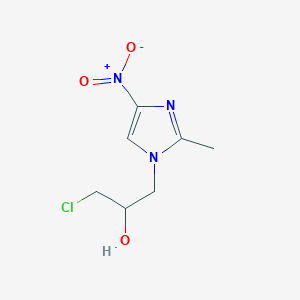
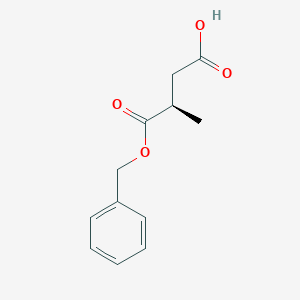
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
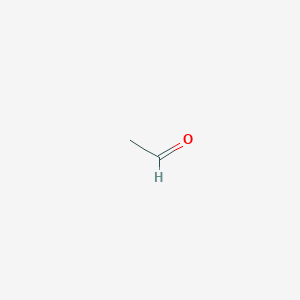
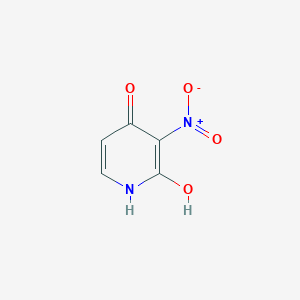
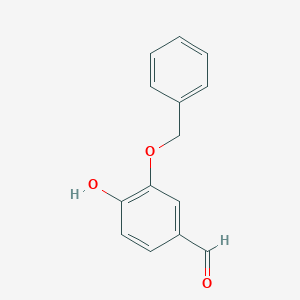
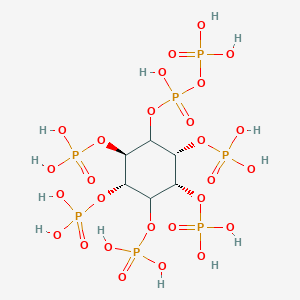
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)